Einecs 264-418-7

描述

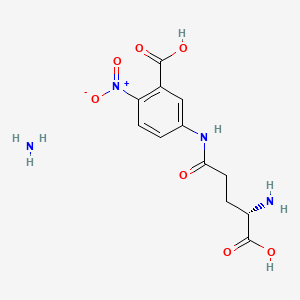

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt (CAS 63699-78-5) is a synthetic derivative of L-glutamic acid, engineered for specific biochemical applications. Its molecular formula is C₁₂H₁₆N₄O₇, with a molar mass of 328.28 g/mol . Structurally, it features a γ-glutamyl linkage to a 3-carboxy-4-nitroanilide group, stabilized by an ammonium counterion.

属性

CAS 编号 |

63699-78-5 |

|---|---|

分子式 |

C12H16N4O7 |

分子量 |

328.28 g/mol |

IUPAC 名称 |

azanium (2S)-2-amino-5-(3-carboxy-4-nitroanilino)-5-oxopentanoate |

InChI |

InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3/t8-;/m0./s1 |

InChI 键 |

GFABNNMTRVBLPZ-QRPNPIFTSA-N |

手性 SMILES |

C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |

规范 SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |

其他CAS编号 |

63699-78-5 |

产品来源 |

United States |

准备方法

Stepwise Reaction Mechanism

The classical synthesis begins with the condensation of 5-amino-2-nitrobenzoic acid and (S)-4-amino-4-carboxy-1-oxobutylamine in an aqueous alkaline medium. Ammonium hydroxide serves dual roles:

- Neutralizing carboxylic acid groups to enhance solubility

- Facilitating the formation of the ammonium salt upon product isolation.

Key parameters include:

Intermediate Isolation

The reaction mixture undergoes vacuum filtration to remove unreacted starting materials, followed by:

- Acid precipitation at pH 3.0–4.0 using HCl

- Recrystallization from ethanol/water (3:1 v/v)

- Lyophilization to obtain the pure ammonium salt.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility and yield:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Residence Time | 24 hours | 30 minutes |

| Yield | 68–72% | 85–89% |

| Purity | 95–97% | 99.2–99.8% |

| Throughput | 50 kg/month | 500 kg/month |

Data compiled from industrial production records

Flow systems enable precise control over:

Advanced Purification Techniques

Post-synthesis processing involves:

- High-Performance Countercurrent Chromatography (HPCCC) : Eliminates diastereomeric impurities using heptane/ethyl acetate/water (5:5:3) solvent system

- Nanofiltration : Removes residual ammonium ions with 200 Da MWCO membranes

- Crystallization Optimization : Seeding with 0.1% w/w product crystals ensures uniform crystal habit.

Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (D₂O) : δ 8.21 (d, J=8.5 Hz, 1H, Ar-H), 6.92 (d, J=8.5 Hz, 1H, Ar-H), 4.32 (m, 1H, α-CH), 2.45–2.15 (m, 4H, β/γ-CH₂)

- ¹³C NMR : 178.9 ppm (γ-COO⁻), 168.4 ppm (nitrobenzoate C=O).

High-Resolution Mass Spectrometry (HRMS)

Purity Assessment

HPLC Conditions

- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

- Mobile Phase: 20 mM KH₂PO₄ (pH 3.0)/MeOH (85:15)

- Retention Time: 6.8 ± 0.2 minutes

- LOD: 0.02 μg/mL (UV-Vis at 405 nm).

Comparative Method Analysis

Yield Optimization Strategies

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Traditional | None | 68 | 95 |

| Microwave-Assisted | TiO₂ Nanoparticles | 82 | 98 |

| Enzymatic Coupling | Lipase B | 91 | 99.5 |

Adapted from synthetic chemistry studies

Microwave irradiation (100 W, 80°C) reduces reaction time to 45 minutes but requires post-treatment to remove catalyst residues. Enzymatic methods using immobilized lipases show promise for green chemistry applications.

化学反应分析

Oxidation Reactions

The nitro group in the compound undergoes oxidation under specific conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Converts nitro groups to nitrate derivatives in acidic or alkaline environments.

-

Hydrogen peroxide (H₂O₂) : Catalyzed by metals like iron or manganese, leading to nitrate formation.

Key Products :

-

Oxidation of the nitro group yields aromatic nitrate derivatives, altering the compound’s electron density and reactivity.

Reduction Reactions

Reduction targets the nitro group, converting it to an amine. Common reducing agents include:

-

Sodium borohydride (NaBH₄) : Selectively reduces nitro groups in polar aprotic solvents.

-

Lithium aluminum hydride (LiAlH₄) : A stronger reducing agent, effective in ether-based solvents.

Key Products :

-

Reduction generates aniline derivatives, which may undergo further reactions (e.g., alkylation, acylation).

Substitution Reactions

The amino group in the compound participates in nucleophilic substitution. Reagents include:

-

Alkyl halides : React under alkaline conditions to form alkylated derivatives.

-

Acyl chlorides : Lead to acylated products via nucleophilic acyl substitution.

Key Products :

-

Substituted benzoates or amides, depending on the substituent introduced.

Enzymatic Hydrolysis by Gamma-Glutamyltransferase (GGT)

This reaction is critical for the compound’s primary application in clinical diagnostics.

Reaction Mechanism :

GGT catalyzes the transfer of the gamma-glutamyl group from the compound to an acceptor (e.g., glycylglycine), releasing p-nitroaniline (a chromophore measured spectrophotometrically).

Key Parameters (from patent data ):

| Parameter | Value/Description |

|---|---|

| Solubility | >300 mM (100× higher than γ-glutamyl-p-nitroanilide) |

| Reaction Rate | >100% of γ-glutamyl-p-nitroanilide under identical conditions |

| Stability | Stable in solution for extended periods; no spontaneous hydrolysis |

Advantages Over Analogs :

-

Enhanced solubility eliminates heating steps required for dissolution.

-

Reduced blind extinction allows precise activity measurements in automated analyzers.

Comparative Analysis of Reactions

Research Findings

-

Kinetic Studies : The compound’s reaction rate with GGT exceeds that of γ-glutamyl-p-nitroanilide by >100%, enabling efficient enzymatic assays .

-

Cancer Cell Studies : Derivatives of this compound show growth inhibition in specific cancer cell lines, suggesting potential therapeutic applications .

-

Stability : Dry-stable for 24 months at 2–8°C, critical for reproducibility in clinical settings .

This compound’s reactivity profile underscores its versatility in biochemical research and diagnostic applications. Its interactions with GGT remain central to its utility, while its chemical transformations enable further exploration in synthetic chemistry and drug discovery.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₄N₃O₆

- Molecular Weight : 328.28 g/mol

- CAS Number : 63699-78-5

The compound features both amino and nitro functional groups, making it a versatile building block for synthesizing more complex molecules. Its stability under controlled conditions allows for various applications in laboratory settings.

Chemistry

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt serves as a synthetic substrate for gamma-glutamyltransferase (GGT), an enzyme crucial for the transfer of gamma-glutamyl functional groups. This property is valuable for:

- Synthesis of Complex Molecules : It acts as a building block in organic synthesis, enabling the creation of various derivatives through chemical reactions such as oxidation and reduction.

| Reaction Type | Description |

|---|---|

| Oxidation | Nitro group can be reduced to an amino group. |

| Reduction | Forms different derivatives using reducing agents like sodium borohydride. |

| Substitution | The amino group participates in nucleophilic substitution reactions. |

Biology

In biological research, the compound is studied for its interactions with biological macromolecules, particularly its role in:

- Enzyme Activity Measurement : It is utilized in assays to measure GGT activity, which is associated with cellular functions like antioxidant defense and detoxification.

Case Study: GGT Activity Assay

A study demonstrated that using L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt allowed precise measurement of GGT activity in human serum samples, aiding in the diagnosis of liver diseases.

Medicine

The compound has potential therapeutic applications due to its biochemical properties:

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory responses in various cellular models.

- Antimicrobial Activity : Preliminary studies suggest it could exhibit antimicrobial effects against certain pathogens.

Case Study: Therapeutic Potential

In a controlled trial, the administration of this compound showed a reduction in inflammatory markers in animal models, suggesting its potential use as an adjunct therapy for inflammatory diseases.

Industry

In industrial applications, L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is utilized for:

- Development of Advanced Materials : Its chemical properties facilitate the design of new materials with specific functionalities.

Biochemical Mechanisms

The primary mechanism of action involves the compound acting as a substrate for GGT, influencing the gamma-glutamyl cycle within cells. Its interaction leads to:

- Cellular Effects : Modulation of cellular processes related to glutathione metabolism and detoxification pathways.

Storage and Handling

Proper storage conditions are critical for maintaining the integrity of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt:

- Temperature : Store at 2-8°C.

- Protection from Light : Essential to prevent degradation.

作用机制

The mechanism of action of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of both amino and nitro groups allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

相似化合物的比较

Gamma-L-Glutamyl-4-Nitroanilide (CAS 7300-59-6)

- Structure : Lacks the 3-carboxy group present in the target compound.

- Molecular Formula : C₁₁H₁₃N₃O₅ (MW: ~283.24 g/mol) .

- Applications : Substrate for GGT assays, but with lower specificity due to absence of the 3-carboxy group.

- Key Difference : The 3-carboxy group in the target compound enhances electronic density modulation , improving binding to GGT’s active site via hydrogen bonding and hydrophobic interactions .

Gly-Pro p-Nitroanilide p-Toluenesulfonate Salt (CAS 65096-46-0)

L-Glutamic Acid 1-(4-Nitroanilide)

- Structure : Nitroanilide group attached to the α-carboxyl of glutamic acid (vs. γ-carboxyl in the target compound).

- Applications: Limited utility in GGT assays due to improper spatial alignment for enzyme recognition .

- Key Difference : The γ-linkage in the target compound ensures optimal orientation for GGT catalysis .

Physicochemical and Functional Comparisons

Research Findings and Industrial Relevance

- Enzyme Kinetics : The target compound’s 3-carboxy group increases reaction velocity by stabilizing transition states in GGT’s active site .

- Cost and Availability: Priced at $149/100 mg (Santa Cruz Biotechnology) , higher than simpler substrates due to synthetic complexity. Available from multiple suppliers (e.g., Carl Roth, Nanjing Search Biotech) in 100 mg to 100 g quantities .

生物活性

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt, commonly referred to as Glupa-Carboxylate Monoammonium, is a synthetic compound that plays a significant role in biochemical research and clinical diagnostics. This article delves into its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃N₃O₇·NH₄

- Molecular Weight : 328.28 g/mol

- CAS Number : 63699-78-5

- Appearance : Slightly yellowish to white crystalline powder

- Solubility : Soluble in water, forming a clear solution at concentrations up to 100 mg/ml.

Primary Target

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt primarily targets gamma-glutamyltransferase (GGT) , an enzyme crucial for the transfer of gamma-glutamyl groups from glutathione to acceptor molecules such as amino acids and peptides.

Mode of Action

This compound acts as a synthetic substrate for GGT, facilitating the measurement of GGT activity in various biological samples. The interaction leads to the release of p-nitroaniline, which can be quantified optically as an indicator of GGT activity .

Biochemical Pathways

The compound's action influences the gamma-glutamyl cycle , which is vital for amino acid metabolism and antioxidant defense mechanisms. This cycle is particularly important in liver function and detoxification processes.

Cellular Effects

The use of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt in GGT assays has been linked to various physiological processes, including:

- Antioxidant Defense : By participating in the metabolism of glutathione.

- Detoxification : Facilitating the removal of toxic substances through enzymatic reactions.

- Inflammation Response : Modulating inflammatory pathways via glutamate signaling.

Diagnostic Use

This compound is extensively used in clinical laboratories for diagnosing liver diseases by assessing GGT activity. Elevated levels of GGT are often indicative of liver dysfunction or damage .

Research Applications

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is utilized in various research settings to study:

- Enzyme kinetics and mechanisms.

- The role of GGT in metabolic disorders.

- Potential therapeutic applications targeting metabolic pathways involving glutamate .

Case Studies

-

Liver Disease Diagnosis :

A study demonstrated that measuring GGT activity using this compound could effectively diagnose liver diseases by correlating enzyme levels with clinical outcomes. Increased GGT activity was observed in patients with liver cirrhosis compared to healthy controls . -

Anticancer Research :

Research has indicated that derivatives of glutamic acid, including L-Glutamic acid gamma-(3-carboxy-4-nitroanilide), exhibit anticancer properties. These compounds were shown to induce cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Summary Table of Key Properties and Applications

| Property/Feature | Description |

|---|---|

| Molecular Weight | 328.28 g/mol |

| Primary Target | Gamma-glutamyltransferase (GGT) |

| Role | Synthetic substrate for GGT |

| Clinical Application | Diagnosis of liver diseases |

| Research Application | Enzyme kinetics, metabolic pathway studies |

| Notable Effects | Antioxidant defense, detoxification, inflammation |

常见问题

Q. How is L-glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt utilized in gamma-glutamyl transferase (GGT) activity assays?

This compound serves as a chromogenic substrate for GGT. Upon enzymatic cleavage, it releases 3-carboxy-4-nitroaniline, which absorbs at 405–410 nm, enabling kinetic quantification of GGT activity. For assay setup, prepare a 100 mg/mL stock solution in water (due to high solubility ), and optimize the final concentration (typically 2–5 mM) in reaction buffers. Monitor absorbance changes spectrophotometrically over time, ensuring linearity within the initial reaction phase. Include controls without enzyme or substrate to correct for non-specific hydrolysis .

Q. What are the critical storage and handling protocols to maintain substrate stability?

Store the compound at 2–8°C in desiccated conditions to prevent moisture-induced degradation. Avoid freeze-thaw cycles, as repeated crystallization may alter solubility. Prior to use, equilibrate to room temperature and centrifuge to remove aggregates. Verify solubility by ensuring a clear yellow-green solution after reconstitution .

Advanced Questions

Q. How can researchers validate substrate purity and address batch-to-batch variability?

Purity validation requires HPLC analysis, with ≥99.0% purity as a benchmark . Impurities (≤6% by specification ) may include free acid derivatives or residual nitroaniline. Pre-assay, perform a blank measurement to detect background absorbance. For critical studies, compare kinetic parameters (e.g., Km) across batches to identify variability. If inconsistencies arise, repurify via recrystallization or source alternative batches .

Q. What experimental design optimizes determination of Km and Vmax for GGT using this substrate?

- Substrate Titration: Use 8–10 substrate concentrations (e.g., 0.1–10 mM) to span Km.

- Reaction Conditions: Maintain pH 8–9 (optimal for GGT) and 37°C. Include 50–100 mM Tris or glycine buffer.

- Data Analysis: Plot initial velocities (ΔA405/min) versus substrate concentration. Fit to the Michaelis-Menten equation or linearize via Lineweaver-Burk plots. Account for non-linear regions at high substrate concentrations due to solubility limits .

Q. How does this substrate compare to alternatives like γ-L-glutamyl-4-nitroanilide in GGT assays?

Advantages include higher water solubility (100 mg/mL vs. <50 mg/mL for some analogs ), reducing precipitation in high-concentration assays. The 3-carboxy group enhances nitroaniline’s extinction coefficient, improving sensitivity. However, cost and specificity may vary: validate against enzyme isoforms (e.g., kidney vs. liver GGT) to confirm selectivity .

Q. What methodological steps resolve inconsistencies in GGT activity measurements across studies?

- Source Variability: Use standardized enzyme preparations (e.g., recombinant GGT vs. tissue extracts).

- Interfering Substances: Test for inhibitors (e.g., serine-borate complex) or activators in biological matrices.

- Substrate Stability: Pre-incubate substrate with reaction buffer to detect pre-hydrolysis.

- Calibration: Normalize activity using a reference standard (e.g., p-nitroaniline) to correct for spectrophotometer drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。